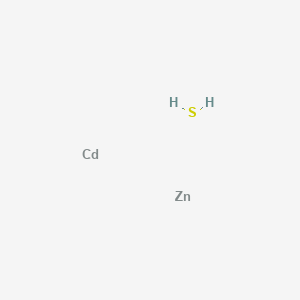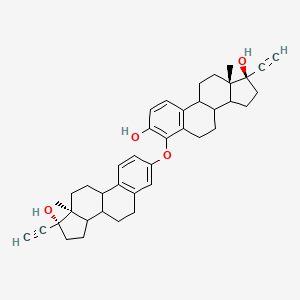
Ethinyl Estradiol Dimer 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethinyl Estradiol Dimer 1 is a synthetic compound derived from ethinyl estradiol, a widely used estrogenic component in oral contraceptives and hormone replacement therapy . This dimeric form of ethinyl estradiol has been developed to enhance its biological activity and stability, making it a promising candidate for various scientific and medical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethinyl Estradiol Dimer 1 typically involves the coupling of two ethinyl estradiol molecules through a linker. This reaction is performed under mild conditions, often in the presence of a copper catalyst and a suitable solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to purify and quantify the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ethinyl Estradiol Dimer 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the ethinyl group to an ethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . These reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can exhibit different biological activities and properties, making them useful for various applications .
Aplicaciones Científicas De Investigación
Ethinyl Estradiol Dimer 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study dimerization and its effects on molecular properties.
Biology: Investigated for its potential to modulate estrogen receptor activity and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for hormone-related disorders and certain types of cancer.
Mecanismo De Acción
Ethinyl Estradiol Dimer 1 exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptors, leading to the transcription of estrogen-responsive genes. The dimeric form of the compound enhances its binding affinity and stability, resulting in more potent and prolonged biological effects . The molecular targets and pathways involved include the estrogen receptor signaling pathway, which regulates various physiological processes such as cell growth, differentiation, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Ethinyl Estradiol: The monomeric form, widely used in oral contraceptives and hormone replacement therapy.
Estradiol Dimer: Another dimeric form with similar properties but different linker structures.
Mestranol: A synthetic estrogen similar to ethinyl estradiol but with a different chemical structure.
Uniqueness
Ethinyl Estradiol Dimer 1 is unique due to its enhanced stability and biological activity compared to its monomeric counterpart. The dimeric form allows for more efficient receptor binding and prolonged effects, making it a promising candidate for therapeutic applications .
Propiedades
Fórmula molecular |
C40H46O4 |
|---|---|
Peso molecular |
590.8 g/mol |
Nombre IUPAC |
(13S,17R)-17-ethynyl-4-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C40H46O4/c1-5-39(42)21-17-33-30-9-7-24-23-25(8-10-26(24)28(30)15-19-37(33,39)3)44-36-32-12-11-31-29(27(32)13-14-35(36)41)16-20-38(4)34(31)18-22-40(38,43)6-2/h1-2,8,10,13-14,23,28-31,33-34,41-43H,7,9,11-12,15-22H2,3-4H3/t28?,29?,30?,31?,33?,34?,37-,38-,39-,40-/m0/s1 |
Clave InChI |
NJQNSQBJRQOHDJ-GXDBWTFGSA-N |
SMILES isomérico |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CC[C@]8(C7CC[C@]8(C#C)O)C)O |
SMILES canónico |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=CC6=C5CCC7C6CCC8(C7CCC8(C#C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
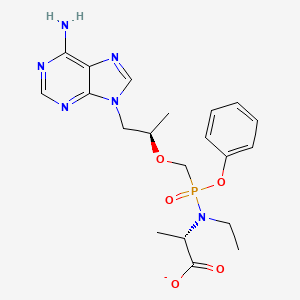


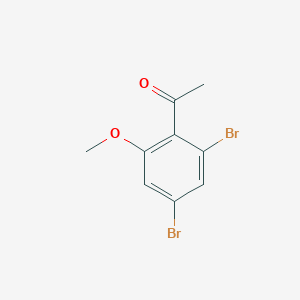
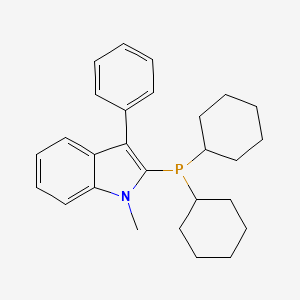
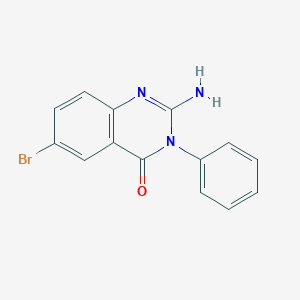
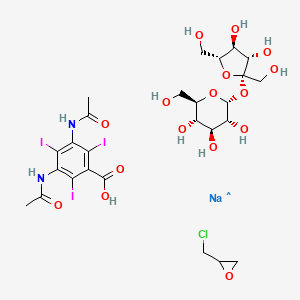
![7H-Pyrrolo[2,3-d]pyrimidine-5-methanol, 4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-](/img/structure/B12338946.png)
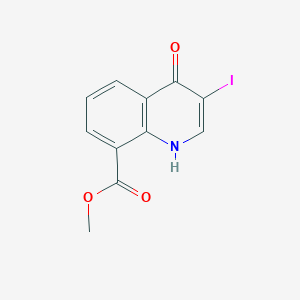
![Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)

